5-Fluoro-6-methyl isatin

Description

BenchChem offers high-quality 5-Fluoro-6-methyl isatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methyl isatin including the price, delivery time, and more detailed information at info@benchchem.com.

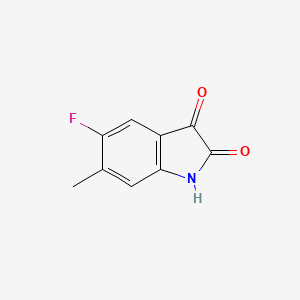

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNTAQCZZNWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647503 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-54-8 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 5-Fluoro-6-methyl isatin

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methylisatin

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Fluoro-6-methylisatin (5-fluoro-6-methyl-1H-indole-2,3-dione). Isatin and its substituted analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The title compound, featuring fluorine and methyl substitutions, is a valuable building block for the development of novel therapeutic agents, particularly in oncology and antimicrobial research. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis. We will focus on a robust, modified Sandmeyer approach, explaining the causality behind experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of 5-Fluoro-6-methylisatin

Isatin (1H-indole-2,3-dione) is a heterocyclic core structure found in various natural products and serves as a versatile precursor for a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide array of biological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[3][4]

The specific analogue, 5-Fluoro-6-methylisatin (CAS No. 749240-54-8), has garnered significant interest in drug discovery. The strategic placement of its substituents is key to its enhanced potential:

-

5-Fluoro Substitution: The incorporation of a fluorine atom can significantly improve a molecule's metabolic stability due to the strength of the C-F bond. It also modulates electronic properties, which can lead to enhanced binding affinity for target proteins and improved membrane permeability.[3]

-

6-Methyl Substitution: The methyl group provides steric bulk and alters the lipophilicity of the molecule, influencing its interaction with biological targets and its pharmacokinetic profile.

This unique combination makes 5-Fluoro-6-methylisatin an important starting material for compound library synthesis and a lead compound in structure-activity relationship (SAR) studies.[3]

Overview of Synthetic Strategies for the Isatin Core

The synthesis of substituted isatins can be approached through several classical methods, including the Sandmeyer, Stolle, and Gassman syntheses.[1][5][6]

-

Sandmeyer Isatin Synthesis: This is the most common and direct route, typically involving the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in strong acid.[5][7][8] However, the classical one-pot procedure can suffer from low yields when applied to anilines with increasing substitution and lipophilicity, often due to poor solubility of the intermediate.[7]

-

Stolle Synthesis: This method involves the condensation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization. It is particularly effective for N-substituted isatins.[1][5]

-

Gassman Synthesis: This route proceeds via the creation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[1][2][5]

For the synthesis of 5-Fluoro-6-methylisatin, a modified, two-step Sandmeyer approach is the most reliable and scalable method. This strategy isolates the isonitrosoacetanilide intermediate before cyclization, a crucial modification that circumvents the solubility issues and incomplete reactions often encountered in the traditional one-pot method, thereby ensuring higher purity and reproducible yields.[7]

Recommended Synthetic Protocol: A Modified Two-Step Sandmeyer Synthesis

This section details a robust, step-by-step methodology for the synthesis of 5-Fluoro-6-methylisatin, beginning with the commercially available 4-Fluoro-3-methylaniline.

Overall Reaction Scheme

The synthesis is performed in two distinct experimental stages:

-

Condensation: Formation of the key intermediate, N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide.

-

Cyclization: Acid-catalyzed intramolecular cyclization to yield the final product, 5-Fluoro-6-methylisatin.

Caption: Overall workflow for the two-step synthesis of 5-Fluoro-6-methylisatin.

Step 1: Synthesis of N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide

Principle: This step is a condensation reaction. Chloral hydrate reacts with hydroxylamine to form an oxime, which then condenses with the primary amine group of 4-fluoro-3-methylaniline. The use of a saturated sodium sulfate solution is critical; it increases the density of the aqueous medium and significantly aids in the precipitation ("salting out") of the organic product, driving the reaction to completion.[9]

Experimental Protocol:

-

Prepare a solution of sodium sulfate by dissolving 120 g of anhydrous Na₂SO₄ in 500 mL of deionized water in a 1 L flask. Heat gently to ensure complete dissolution.

-

To this solution, add 12.5 g (0.1 mol) of 4-Fluoro-3-methylaniline, followed by a solution of 23.0 g (0.14 mol) of chloral hydrate dissolved in 50 mL of water.

-

In a separate beaker, dissolve 33.0 g (0.47 mol) of hydroxylamine hydrochloride in 100 mL of water. Add this solution to the main reaction mixture.

-

Heat the mixture with vigorous stirring to a gentle boil for 15-20 minutes. The solution will turn a deep brown/red color.

-

Cool the reaction flask in an ice bath for 1-2 hours to ensure complete precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.

-

Dry the resulting pale brown solid under vacuum at 50-60°C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Cyclization to 5-Fluoro-6-methylisatin

Principle: This is an intramolecular electrophilic aromatic substitution reaction.[8] The strong acid (sulfuric acid) protonates the oxime hydroxyl group, facilitating its elimination as water and generating a reactive nitrilium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring, leading to cyclization and formation of the isatin core after tautomerization and hydrolysis.

Caption: Simplified mechanism of the acid-catalyzed cyclization step.

Experimental Protocol:

-

Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Slowly and carefully add 10.0 g of the dried N-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)acetamide from Step 1 to 50 mL of concentrated sulfuric acid (98%) in a flask, while cooling in an ice/water bath to maintain the temperature below 20°C.

-

Once the addition is complete, remove the ice bath and warm the mixture to 80-90°C using an oil bath. Stir at this temperature for 1 hour. The solution will become dark and viscous.

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (2 L), prepare a mixture of 500 g of crushed ice and 200 mL of cold water.

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A reddish-brown solid will precipitate.

-

Allow the slurry to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash extensively with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from glacial acetic acid or an ethanol/water mixture to afford 5-Fluoro-6-methylisatin as a reddish-brown crystalline solid.[9] Dry the purified product under vacuum.

Data Summary and Characterization

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 749240-54-8 | [3][10] |

| Molecular Formula | C₉H₆FNO₂ | [3][11] |

| Molecular Weight | 179.15 g/mol | [3][11] |

| Appearance | Reddish-brown solid | [6] |

| LogP | 1.407 | [3] |

| Density | 1.399 g/cm³ | [3] |

Reagent Summary Table

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| Step 1 | ||||

| 4-Fluoro-3-methylaniline | 125.15 | 0.1 | 1.0 | 12.5 g |

| Chloral Hydrate | 165.40 | 0.14 | 1.4 | 23.0 g |

| Hydroxylamine HCl | 69.49 | 0.47 | 4.7 | 33.0 g |

| Sodium Sulfate | 142.04 | - | - | 120 g |

| Step 2 | ||||

| Intermediate | 196.17 | ~0.05 | 1.0 | 10.0 g |

| Sulfuric Acid (98%) | 98.08 | - | - | 50 mL |

Product Characterization

The identity and purity of the synthesized 5-Fluoro-6-methylisatin should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (~3200-3400 cm⁻¹) and the dual carbonyl (C=O) stretches (~1730-1760 cm⁻¹).[4]

-

Mass Spectrometry: To confirm the molecular weight (m/z = 179.15).

-

Melting Point: To assess purity.

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

4-Fluoro-3-methylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Chloral Hydrate: Harmful if swallowed.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Reacts violently with water. Always add acid to water/ice, never the other way around.

-

Isatins: May cause skin, eye, and respiratory irritation.[12]

-

Conclusion

This guide presents a reliable and well-vetted two-step synthesis for 5-Fluoro-6-methylisatin based on the modified Sandmeyer methodology. By isolating the isonitrosoacetanilide intermediate, this protocol overcomes the common challenges associated with the synthesis of substituted isatins, ensuring a reproducible and scalable process. The causality-driven explanations for key experimental steps provide the necessary insights for researchers to troubleshoot and adapt the procedure as needed. The resulting product is a highly valuable scaffold for the discovery of new chemical entities in the fields of oncology, infectious diseases, and beyond.

References

- Vulcanchem. (n.d.). 5-Fluoro-6-methyl isatin - 749240-54-8.

-

Synthesis of Substituted Isatins. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Retrieved from [Link]

-

Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024, February 1). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Bentham Science Publishers. Retrieved from [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022, July 1). International Research and Publishing Academy. Retrieved from [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021, July 4). DergiPark. Retrieved from [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). Retrieved from [Link]

-

Isatin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (n.d.). NIH. Retrieved from [Link]

-

Zachary, E., & Talent, B. (2022, May 20). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day. Retrieved from [Link]

-

Gassman synthetic scheme for the synthesis of Isatin. (n.d.). ResearchGate. Retrieved from [Link]

- CN101786980B - Synthesis method of isatin derivatives. (n.d.). Google Patents.

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021, July 4). DergiPark. Retrieved from [Link]

- CN101786980A - Synthesis method of isatin derivatives. (n.d.). Google Patents.

-

5-Fluoro-6-Methyl Isatin | CAS#:749240-54-8. (n.d.). Chemsrc. Retrieved from [Link]

-

5-Fluoro-6-Chloro Isatin. (n.d.). ChemBK. Retrieved from [Link]

-

Chemical structure of 5-Fluoro-isatin. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Fluoro-6-Methyl Isatin. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

5-Fluoroisatin | C8H4FNO2 | CID 236566. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025, February 5). Retrieved from [Link]

-

Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2024, December 22). Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved from [Link]

-

5-Fluoro-6-chloroisatin | C8H3ClFNO2 | CID 21795525. (n.d.). PubChem. Retrieved from [Link]

-

5-FLUORO-6-CHLORO ISATIN. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. journals.irapa.org [journals.irapa.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 5-Fluoro-6-Methyl Isatin | CAS#:749240-54-8 | Chemsrc [chemsrc.com]

- 11. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]

- 12. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-6-methylisatin: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of 5-Fluoro-6-methylisatin, a fluorinated derivative of the versatile isatin scaffold. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights grounded in established scientific principles.

Introduction: The Significance of the Isatin Scaffold and Fluorine Substitution

Isatin (1H-indole-2,3-dione) is a naturally occurring bioactive heterocycle found in various plants and has also been identified as a metabolite in humans.[1] The isatin core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The chemical versatility of the isatin ring, particularly the reactivity of its C3-carbonyl group, allows for extensive structural modifications to modulate its biological effects.[2]

The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[4] In the case of 5-Fluoro-6-methylisatin, the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the isatin ring creates a unique electronic and steric profile that influences its chemical reactivity and biological activity.[4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-6-methylisatin is fundamental for its application in chemical synthesis and drug development.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 749240-54-8 | [4] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4] |

| Exact Mass | 179.03800 | [4] |

| Density | 1.399 g/cm³ | [4] |

| LogP | 1.40690 | [4] |

| Polar Surface Area (PSA) | 46.17000 Ų | [4] |

| Melting Point | Not available. For comparison, the melting point of the related compound 5-fluoroisatin is 224-227 °C. | |

| Solubility | Data for the closely related 5-fluoro-6-chloroisatin suggests it is almost insoluble in water, but soluble in chloroform and acetone.[5] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for cell membrane permeability.[4]

Structural Elucidation

The chemical structure of 5-Fluoro-6-methylisatin is characterized by the core isatin (1H-indole-2,3-dione) framework with a fluorine atom substituted at the C5 position and a methyl group at the C6 position of the aromatic ring.

Figure 1: 2D structure of 5-Fluoro-6-methylisatin.

To date, the crystal structure of 5-Fluoro-6-methylisatin has not been reported in the publicly available literature.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the isatin ring, and the methyl protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with their coupling patterns influenced by the fluorine and methyl substituents. The N-H proton typically appears as a broad singlet, and its chemical shift can be variable due to hydrogen bonding. The methyl protons will present as a sharp singlet in the upfield region (around δ 2.5 ppm).[6]

¹³C NMR: The carbon NMR spectrum will feature signals for the two carbonyl carbons of the isatin core at the downfield end of the spectrum (δ > 150 ppm).[6] The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The methyl carbon will appear in the upfield region (around δ 18 ppm).[6]

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically in the range of 1700-1750 cm⁻¹. An N-H stretching vibration should be observable around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 179.15. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the isatin core.

Synthesis of 5-Fluoro-6-methylisatin

The synthesis of 5-Fluoro-6-methylisatin can be achieved through established methods for isatin synthesis, most notably the Sandmeyer methodology.[2] While a detailed, peer-reviewed experimental protocol for this specific molecule is not widely published, a general and reliable synthetic route can be outlined based on available information.[4]

General Synthetic Pathway

A common route involves the reaction of 4-fluoro-3-methylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.

Figure 3: Proposed intrinsic apoptosis signaling pathway.

This proposed pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. [7]This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the effector caspase-3, which executes the final stages of apoptosis by cleaving a variety of cellular substrates. [8]

Antimicrobial Activity

In addition to its anticancer potential, 5-Fluoro-6-methylisatin and other fluorinated isatin derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. [4]The presence of the fluorine substituent appears to enhance the antibacterial efficacy against certain bacterial strains. [4]

Applications in Research and Drug Discovery

5-Fluoro-6-methylisatin serves as a valuable building block and lead compound in several areas of chemical and pharmaceutical research:

-

Scaffold for Novel Therapeutics: The isatin core provides a versatile platform for the synthesis of compound libraries for high-throughput screening. [4]* Structure-Activity Relationship (SAR) Studies: The defined structure of 5-Fluoro-6-methylisatin allows for systematic modifications to probe the structural requirements for biological activity. [4]* Lead Compound for Anticancer Drug Development: Its demonstrated anticancer properties make it a promising starting point for the development of more potent and selective anticancer agents. [4]* Design of Antimicrobial Agents: Its antibacterial activity suggests potential for the development of new classes of antibiotics. [4]

Conclusion

5-Fluoro-6-methylisatin is a synthetically accessible and biologically active molecule with significant potential in the field of drug discovery and development. Its unique combination of the isatin scaffold with fluorine and methyl substituents confers promising anticancer and antimicrobial properties. While further research is needed to fully elucidate its detailed mechanism of action and to obtain comprehensive physicochemical and structural data, this compound represents a valuable tool for researchers and a promising lead for the development of novel therapeutics. The insights provided in this guide are intended to facilitate and inspire further investigation into this and related isatin derivatives.

References

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PubMed. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Semantic Scholar. [Link]

-

Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Biological targets for isatin and its analogues: Implications for therapy. (2007). PMC. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2015). National Center for Biotechnology Information. [Link]

-

New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia. (2022). MDPI. [Link]

-

A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. RJPPD. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2018). National Center for Biotechnology Information. [Link]

-

5-Fluoro-6-Chloro Isatin. ChemBK. [Link]

- Synthesis method of isatin derivatives.

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025). PMC. [Link]

-

5-Methylisatin | C9H7NO2 | CID 11840. PubChem. [Link]

-

5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem. [Link]

-

5-Fluoro-6-chloroisatin | C8H3ClFNO2 | CID 21795525. PubChem. [Link]

-

Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review. (2025). ResearchGate. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

-

Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. (2025). PMC. [Link]

-

Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Supporting Information. [Link]

-

Supporting Information. ScienceOpen. [Link]

Sources

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjppd.org [rjppd.org]

- 4. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Fluoro-6-methylisatin Derivatives

Abstract: The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities.[1] Strategic substitution on the isatin core allows for the fine-tuning of its pharmacological properties. This technical guide focuses on a specific, promising subclass: 5-fluoro-6-methylisatin derivatives. The introduction of a fluorine atom at the C5 position and a methyl group at the C6 position significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, leading to enhanced and often novel biological activities.[2] This document provides an in-depth exploration of the synthesis, multi-faceted biological activities—including anticancer, antimicrobial, and antiviral properties—and the underlying mechanisms of action for these derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Isatin Scaffold and the Significance of 5-Fluoro-6-methyl Substitution

Isatin and its derivatives are endogenous compounds found in humans and are associated with a wide range of pharmacological effects, including anticonvulsant, anti-inflammatory, and anxiogenic properties.[3][4] In drug discovery, the isatin core is a versatile building block for generating structurally diverse compound libraries.[5] The chemical reactivity of its C3-ketone and the susceptibility of the aromatic ring and N1-position to substitution make it an ideal starting point for medicinal chemistry campaigns.[1]

The specific compound, 5-Fluoro-6-methylisatin (CAS No. 749240-54-8), possesses a unique combination of substituents that enhance its drug-like properties.[2]

-

5-Fluoro Substitution: The incorporation of a fluorine atom, a common strategy in modern drug design, can profoundly improve pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[6]

-

6-Methyl Substitution: The methyl group at the C6 position influences the molecule's lipophilicity and steric bulk, which can affect target binding and selectivity.

This guide synthesizes the current understanding of derivatives built upon this specific core, focusing on their therapeutic potential and the experimental methodologies used for their evaluation.

Synthesis and Biological Evaluation: A General Workflow

The development of novel 5-fluoro-6-methylisatin derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological screening. The C3-carbonyl group is the most common site for derivatization, readily undergoing condensation reactions with various nucleophiles to yield a diverse array of compounds, such as Schiff bases, hydrazones, and thiosemicarbazones.[6][7]

Caption: General workflow for the synthesis and evaluation of 5-fluoro-6-methylisatin derivatives.

Anticancer Activity: Targeting Malignant Proliferation

The most extensively documented biological activity of isatin derivatives is their potential as anticancer agents.[1][8] They are known to inhibit cancer cell proliferation and tumor growth by interacting with a multitude of intracellular targets.[5] Specifically, 5-fluoro-6-methylisatin has demonstrated significant potential against various cancer cell lines, notably showing high efficacy against MCF-7 breast cancer cells.[2]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are not attributed to a single mode of action but rather to the disruption of multiple oncogenic pathways.

-

Kinase Inhibition: A primary mechanism for many isatin-based compounds is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and angiogenesis.[8] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[9] By blocking these kinases, the derivatives can halt the signaling pathways (e.g., PI3K/AKT, MAPK) that cancer cells rely on for survival and growth.[8] The design of 5-methylisatin derivatives as potential CDK2 inhibitors has been a successful strategy.[10]

-

Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death, or apoptosis, in cancer cells. 5-Fluoro-6-methylisatin and its derivatives trigger apoptosis primarily through the intrinsic mitochondrial pathway.[2] This process involves increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2, thus lowering the critical Bcl-2/Bax ratio.[9] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3.[2][9]

Caption: Key anticancer mechanisms of 5-fluoro-6-methylisatin derivatives.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of the isatin scaffold.

-

N1-Substitution: Alkylation or arylation at the N1 position, for instance with a benzyl group, often leads to more active derivatives.[11]

-

C3-Derivatization: The C3-carbonyl is a critical handle for modification. Conversion to hydrazones, thiosemicarbazones, or Schiff bases is a common and effective strategy to enhance cytotoxicity.[8][12] An intact carbonyl functionality at C-3 can also be essential for potency in certain derivatives.[13]

-

C5/C7-Substitution: Studies on related isatins have shown that lipophilic and electron-withdrawing substituents at the C5 and C7 positions of the aromatic ring can significantly enhance cytotoxic activity.[5] The 5-fluoro group in the parent compound aligns with this principle.

Quantitative Cytotoxicity Data

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluoro-6-methylisatin | MCF-7 (Breast) | < Doxorubicin | [2] |

| 5-Halo-Isatin-Thiadiazole Derivatives | MCF-7 (Breast) | 18.13 | [12] |

| 5-(2-carboxyethenyl)isatin Derivatives | K562 (Leukemia) | 0.003 - 0.006 | [13] |

| Isatin-Imidazolidine Derivative | HuH-7 (Liver) | < 500 ng/µL | [14] |

| Fluorinated Isatin-Hydrazone Derivative | A549 (Lung) | 42.43 | [15] |

| Note: This table includes data from closely related isatin derivatives to illustrate the scaffold's potential. Doxorubicin is a standard chemotherapeutic agent. |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of 5-fluoro-6-methylisatin derivatives on cancer cell lines.[13][16]

Objective: To determine the IC50 value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: After the incubation with MTT, purple formazan crystals will be visible. Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the crystals completely.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the % Viability against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, fluorinated isatin derivatives exhibit a broad spectrum of activity against various pathogens.

Antimicrobial Activity

Fluorinated isatin derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The introduction of fluorine enhances efficacy against specific bacterial strains.[2]

-

Spectrum of Activity: Derivatives have shown potency against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[2][17] Antifungal activity against Candida albicans has also been reported, with some 5-fluoroisatin-chalcone conjugates showing higher activity than the standard drug fluconazole.[17]

-

Mechanism of Action: While diverse, a key bacterial target is DNA gyrase, an enzyme essential for DNA replication.[17] Inhibition of Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, is another potential mechanism.[2]

| Compound Class | Microorganism | Activity | Reference |

| 5-Fluoro-isatin thiosemicarbazone | E. coli (Gram -) | Potent Activity | [3] |

| 5-Fluoroisatin-Chalcone Conjugate | S. aureus (Gram +) | Potent Activity | |

| Cadmium(II) complex of 5-Fluoroisatin Schiff base | B. subtilis (Gram +) | 14 mm inhibition zone | [18] |

| 5-Fluoroisatin-Chalcone Conjugate | C. albicans (Fungus) | More potent than fluconazole |

Antiviral Activity

Isatin derivatives, particularly isatin-thiosemicarbazones, have a long history as antiviral agents, with methisazone being one of the first synthetic antiviral drugs.[4][19] Fluorination can further enhance this activity.

-

Spectrum of Activity: Derivatives have been evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), SARS-Coronavirus (SARS-CoV), and Chikungunya Virus (CHIKV).[6][19][20]

-

Mechanism of Action: The primary mode of action is often the inhibition of viral replication post-entry.[20] For instance, in CHIKV, isatin-hydrazone derivatives were found to inhibit the nsP2 (helicase/protease) and nsP4 (RNA-dependent RNA polymerase) enzymes, which are essential for the replication of the viral genome.[20] A 5-fluoro isatin derivative with a sulphonamide side chain was shown to inhibit HCV RNA synthesis and replication of SARS-CoV.[19]

Conclusion and Future Perspectives

Derivatives of 5-fluoro-6-methylisatin represent a highly versatile and potent class of bioactive compounds. The strategic placement of the fluoro and methyl groups on the isatin core provides a robust foundation for developing therapeutic agents with significant anticancer, antimicrobial, and antiviral properties. The primary anticancer mechanism involves the dual action of kinase inhibition and the induction of apoptosis via the mitochondrial pathway.

Future research should focus on:

-

Rational Design: Expanding SAR studies to further optimize potency and selectivity, particularly for specific kinase targets.[9]

-

In Vivo Evaluation: Moving the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Advanced Drug Delivery: Exploring nano-formulation and other drug delivery systems to improve bioavailability and enable targeted delivery to tumor sites or infected cells.[9]

The continued exploration of the 5-fluoro-6-methylisatin scaffold holds considerable promise for the discovery of next-generation therapeutic agents to combat a range of human diseases.

References

- Title: 5-Fluoro-6-methyl isatin - 749240-54-8 - Vulcanchem Source: Vulcanchem URL

- Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025)

- Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025)

- Title: Recent highlights in the development of isatin- based anticancer agents Source: SciSpace URL

- Title: Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives Source: PMC - NIH URL

- Title: Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008 Source: Bentham Science Publisher URL

- Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency Source: PMC - PubMed Central URL

- Title: Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)

- Title: Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives Source: NIH URL

- Title: In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives Source: PubMed URL

- Source: Preprints.

- Title: QSAR Study and Cytotoxic Action of Isatin Derivatives Source: ResearchGate URL

- Title: Antimicrobial activities of 5-fluoroisatin-chacone conjugates 5(a-g) in concentrations (100 mg/mL).

- Title: In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses Source: PMC - NIH URL

- Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL

- Title: Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives Source: Monatsh Chem URL

- Title: (PDF)

- Title: Chemical structure of 5-Fluoro-isatin.

- Title: Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity Source: Iraqi Academic Scientific Journals URL

- Title: New 5-methylisatin including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity Source: AVESİS - Akademik Veri Yönetim Sistemi URL

- Title: Biological activities of isatin and its derivatives Source: PubMed URL

- Title: Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors Source: PMC URL

- Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency Source: Frontiers URL

- Title: Different biological activity profiles of fluorinated isatin derivatives.

- Title: Cadmium(II)

- Title: Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors Source: MDPI URL

- Title: Isatin derivatives as broad-spectrum antiviral agents: the current landscape Source: PMC URL

- Title: Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands Source: Proceedings of Student Research and Creative Inquiry Day URL

- Title: Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling Source: NIH URL

- Title: Synthesis and Antiviral Activity of Some Novel Isatin Derivatives Source: Asian Journal of Chemistry URL

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 12. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cadmium(II) Schiff base Complex Containing 5-Fluoroisatin Moiety: Synthesis, Characterization, Antibacterial Activity and Structural Studies | Trends in Sciences [tis.wu.ac.th]

- 19. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

5-Fluoro-6-methyl isatin CAS number 749240-54-8

An In-Depth Technical Guide to 5-Fluoro-6-methylisatin (CAS: 749240-54-8)

Executive Summary

5-Fluoro-6-methylisatin is a synthetic heterocyclic compound built upon the privileged isatin scaffold. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 6-position imparts a unique combination of physicochemical and biological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group influences steric interactions and lipophilicity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its primary biological activities—including anticancer and antimicrobial effects—and its applications as a foundational scaffold for developing novel therapeutic agents.

Introduction to the Isatin Scaffold and Key Substitutions

Isatin (1H-indole-2,3-dione) is a highly valued structural motif in pharmaceutical research, serving as the core for numerous compounds with a wide array of biological activities.[1] Its versatile chemistry allows for modifications at multiple positions, enabling the fine-tuning of pharmacological profiles.

5-Fluoro-6-methylisatin, a derivative of this core, is distinguished by two critical substitutions on its aromatic ring.[2]

-

5-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry. The strong carbon-fluorine bond often increases metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's high electronegativity alters the electron distribution across the molecule, which can enhance binding affinity to biological targets and improve membrane permeability.[2][3]

-

6-Methyl Substitution: The methyl group at the 6-position adds lipophilicity and provides steric bulk, which can influence the compound's interaction with target proteins and its overall pharmacokinetic profile.

This specific combination of substituents makes 5-Fluoro-6-methylisatin a promising candidate for further investigation and a valuable building block in the synthesis of more complex molecules.[2]

Physicochemical and Structural Properties

The fundamental properties of 5-Fluoro-6-methylisatin are essential for its application in both chemical synthesis and biological assays. These parameters influence its solubility, reactivity, and ability to interact with biological systems.

| Property | Value | Source |

| CAS Number | 749240-54-8 | [2][4][5][6] |

| Molecular Formula | C₉H₆FNO₂ | [2][4][5][6] |

| Molecular Weight | 179.15 g/mol | [2][5][6] |

| Density | 1.399 g/cm³ | [2][4] |

| LogP (Octanol/Water) | 1.40690 | [2][4] |

| Polar Surface Area (PSA) | 46.17000 Ų | [2][4] |

| Index of Refraction | 1.573 | [2][4] |

| SMILES | CC1=CC2=C(C=C1F)C(=O)C(=O)N2 | [2] |

| InChI | InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | [2] |

The moderate LogP value of approximately 1.4 suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for drug candidates as it can facilitate permeability across cellular membranes.[2]

Synthesis and Characterization

The synthesis of 5-Fluoro-6-methylisatin is typically achieved through a multi-step process starting from a substituted aniline. The following protocol describes a common and reliable method.

Synthetic Workflow Overview

The synthesis involves the formation of an isonitrosoacetanilide intermediate from the starting aniline, followed by an acid-catalyzed cyclization to yield the final isatin ring structure. This classic approach ensures high purity and good yields.

Caption: General workflow for the synthesis of 5-Fluoro-6-methylisatin.

Detailed Experimental Protocol

This protocol is based on established methods for isatin synthesis.[2][7]

Materials:

-

4-Fluoro-3-methylaniline

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride

-

Sodium Sulfate (Anhydrous)

-

Concentrated Sulfuric Acid

-

Hydrochloric Acid (30%)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Aniline Solution: In a suitable reaction vessel, dissolve 4-fluoro-3-methylaniline and hydroxylamine hydrochloride in water. Heat the mixture gently (e.g., to 60°C) with stirring for approximately 30 minutes to ensure complete dissolution and initial reaction.[7]

-

Formation of the Isonitrosoacetanilide Intermediate:

-

In a separate, larger vessel, dissolve chloral hydrate and a significant amount of anhydrous sodium sulfate in water.

-

To this solution, add hydrochloric acid and heat to around 50-55°C.[7]

-

Slowly add the aniline solution from Step 1 to the chloral hydrate solution. The causality here is the controlled formation of the chloral-aniline adduct, which then reacts with hydroxylamine.

-

Maintain the temperature and continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture in an ice bath. The intermediate product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

-

Cyclization to Isatin:

-

Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.

-

Slowly and carefully add the dried intermediate from Step 2 to concentrated sulfuric acid, maintaining the temperature at a controlled level (e.g., 60-80°C). The sulfuric acid acts as both a solvent and a dehydrating agent to catalyze the intramolecular electrophilic substitution (cyclization).

-

Once the addition is complete, continue heating and stirring for several hours until the reaction is complete.

-

Carefully pour the reaction mixture over crushed ice. The crude 5-Fluoro-6-methylisatin will precipitate as a solid.

-

-

Purification and Validation:

-

Collect the crude product by filtration and wash thoroughly with water to remove any residual acid.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum.

-

Validation: Confirm the identity and purity of the final compound using standard analytical techniques:

-

Key Biological Activities and Mechanisms

5-Fluoro-6-methylisatin and related isatin derivatives have demonstrated a range of biological activities, making them attractive for further study in drug development.

Anticancer Properties

Isatin derivatives are well-documented as potential anticancer agents, often acting as inhibitors of cyclin-dependent kinases (CDKs) or by inducing apoptosis.[8] Research has shown that 5-Fluoro-6-methylisatin exhibits significant anticancer potential.[2]

-

Cytotoxicity: The compound has shown promising activity against breast cancer cell lines (e.g., MCF-7), with reported IC₅₀ values lower than some standard chemotherapeutic agents.[2]

-

Mechanism of Action: The primary mechanism appears to be the induction of apoptosis. This is potentially mediated through the mitochondrial (intrinsic) pathway, which involves an increase in the expression of pro-apoptotic proteins like BAX and the subsequent activation of executioner caspase-3.[2]

Caption: Proposed mechanism of apoptosis induction by 5-Fluoro-6-methylisatin.

Antimicrobial and DNA Protective Activities

-

Antimicrobial Effects: Fluorinated isatin derivatives have demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][3] The presence of the fluorine atom is believed to enhance this efficacy.[2]

-

DNA Protection: Some studies indicate that isatin derivatives may possess DNA protective capabilities by mitigating oxidative damage caused by hydroxyl radicals.[2] This antioxidant-like property could be beneficial in cellular health and disease prevention.

Applications in Drug Discovery

5-Fluoro-6-methylisatin is not just an active compound but also a versatile scaffold for the development of new therapeutic agents.[2]

-

Lead Compound: Its inherent biological activities make it an excellent starting point for optimization in anticancer and antimicrobial drug development programs.

-

Structure-Activity Relationship (SAR) Studies: The isatin core allows for systematic modifications at the N1, C3, and aromatic ring positions. 5-Fluoro-6-methylisatin serves as a key analogue in SAR studies to understand how substitutions at the C5 and C6 positions influence biological activity.

-

Fragment-Based Drug Design: As a small, well-characterized molecule, it can be used as a fragment to screen against various protein targets, with hits being elaborated into more potent inhibitors.

Safety and Handling

As with any laboratory chemical, 5-Fluoro-6-methylisatin should be handled with care.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: Based on data for related fluorinated isatins, this compound may cause skin and serious eye irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials.

-

SDS: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use for complete handling and disposal information.

Conclusion

5-Fluoro-6-methylisatin (CAS: 749240-54-8) is a strategically designed heterocyclic compound with significant potential in biomedical research. Its balanced physicochemical properties, combined with potent anticancer and antimicrobial activities, establish it as both a promising lead compound and a valuable scaffold for medicinal chemistry. The detailed synthetic protocol provides a clear path for its preparation, enabling further exploration of its therapeutic applications. Future research will likely focus on elucidating its precise molecular targets and optimizing its structure to develop next-generation therapeutic agents.

References

- 5-Fluoro-6-methyl is

- 5-Fluoro-6-Methyl Is

- 5-Fluoro-6-Methyl Is

- 5-Fluoro-6-methyl is

- Alfa Chemistry Suppliers. ChemBuyersGuide.com, Inc.

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. PMC.

- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. NIH.

- Chemical structure of 5-Fluoro-isatin.

- 5-Fluorois

- Synthesis method of isatin derivatives.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- 5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem - NIH.

Sources

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Fluoro-6-Methyl Isatin | CAS#:749240-54-8 | Chemsrc [chemsrc.com]

- 5. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]

- 6. 5-Fluoro-6-methyl isatin [aromalake.com]

- 7. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 8. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Fluoro-6-methylisatin: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 5-Fluoro-6-methylisatin in Medicinal Chemistry

5-Fluoro-6-methylisatin, with the chemical formula C9H6FNO2 and a molecular weight of 179.15 g/mol , is a halogenated derivative of isatin that has garnered significant interest in the field of drug discovery.[1][2] The isatin scaffold itself is a privileged structure, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3] The introduction of a fluorine atom at the 5-position and a methyl group at the 6-position of the isatin core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1] A thorough spectroscopic characterization of this molecule is paramount for its unambiguous identification, purity assessment, and to provide a foundational understanding of its structure-activity relationship (SAR) in various biological assays.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of 5-Fluoro-6-methylisatin. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical insights necessary to conduct and interpret these analyses with confidence.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in 5-Fluoro-6-methylisatin gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of the aromatic ring, the lactam moiety, the vicinal ketones, the fluorine substituent, and the methyl group is crucial for accurate spectral interpretation.

Caption: Molecular structure of 5-Fluoro-6-methylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Fluoro-6-methylisatin, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The chemical shift (δ) of a proton in ¹H NMR is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in an upfield shift. The fluorine atom at the 5-position, being highly electronegative, will exert a significant deshielding effect on neighboring protons. The methyl group at the 6-position is weakly electron-donating. Spin-spin coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | ~7.5 - 7.7 | d | J(H-F) ≈ 8-10 | Deshielded by the adjacent C=O group and the fluorine atom. Will appear as a doublet due to coupling with the fluorine atom. |

| H-7 | ~7.0 - 7.2 | s | - | Shielded by the adjacent methyl group. Appears as a singlet as there are no adjacent protons. |

| N-H | ~11.0 - 11.5 | br s | - | The lactam proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| -CH₃ | ~2.3 - 2.5 | s | - | The methyl protons will appear as a singlet in the aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-6-methylisatin in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: The chemical shifts of carbon atoms in ¹³C NMR are also sensitive to their electronic environment. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum. The electronegative fluorine atom will have a significant deshielding effect on the carbon it is attached to (C-5) and a smaller effect on adjacent carbons.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 (Amide C=O) | ~180 - 185 | Highly deshielded due to the double bond to oxygen and adjacent nitrogen. |

| C-3 (Ketone C=O) | ~158 - 162 | Deshielded carbonyl carbon. |

| C-3a | ~118 - 122 | Aromatic carbon adjacent to the pyrrole ring. |

| C-4 | ~115 - 120 (d, J(C-F) ≈ 20-25 Hz) | Aromatic carbon deshielded by the adjacent carbonyl and influenced by the fluorine atom, showing carbon-fluorine coupling. |

| C-5 | ~155 - 160 (d, J(C-F) ≈ 240-250 Hz) | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |

| C-6 | ~130 - 135 | Aromatic carbon attached to the methyl group. |

| C-7 | ~110 - 115 | Aromatic carbon shielded by the adjacent methyl group. |

| C-7a | ~145 - 150 | Aromatic carbon at the ring junction. |

| -CH₃ | ~15 - 20 | Aliphatic carbon of the methyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of each carbon atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 5-Fluoro-6-methylisatin, the key functional groups to observe are the N-H bond of the lactam, the two C=O groups (amide and ketone), the C-N bond, the C-F bond, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (amide) | 1730 - 1750 | Stretching |

| C=O (ketone) | 1700 - 1720 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-F | 1000 - 1100 | Stretching |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for FTIR analysis of 5-Fluoro-6-methylisatin.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 179, corresponding to the molecular weight of 5-Fluoro-6-methylisatin.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for isatins is the loss of a carbonyl group (CO, 28 Da), leading to a fragment ion at m/z = 151.

-

Loss of another CO: Subsequent loss of the second carbonyl group can lead to a fragment at m/z = 123.

-

Loss of HCN: Fragmentation of the pyrrole ring can result in the loss of hydrogen cyanide (HCN, 27 Da).

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible Spectroscopy: Exploring Electronic Transitions

Theoretical Framework: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The isatin core is a chromophore that exhibits characteristic absorption bands.

Predicted UV-Vis Absorption Maxima (in Methanol):

-

λ_max1: Around 250-270 nm, corresponding to π → π* transitions within the aromatic system.

-

λ_max2: A weaker absorption band around 300-330 nm, attributed to n → π* transitions of the carbonyl groups.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-Fluoro-6-methylisatin in a UV-transparent solvent like methanol or ethanol. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 5-Fluoro-6-methylisatin, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and development, a thorough understanding and application of these analytical methods are indispensable for ensuring the quality and integrity of their compounds, and for building a solid foundation for further biological evaluation.

References

-

Hunoor, R. S., et al. (2022). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(19), 6539. [Link]

-

Amerigo Scientific. (n.d.). 5-Fluoro-6-Methyl Isatin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

White Rose Research Online. (2023). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisatin. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Mass spectra of N -chloro-5-methylisatin ( 1a ); b) Proposal of fragmentation for the molecular ion of ( 1a ). Retrieved from [Link]

-

Diva Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of 5-FU solutions of different concentrations... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoro-6-methylisatin

Abstract

5-Fluoro-6-methylisatin (5F6MI) is a synthetic derivative of the endogenous indole, isatin. The strategic placement of a fluorine atom at the C-5 position and a methyl group at the C-6 position of the isatin core significantly enhances its biological activity, positioning it as a molecule of interest for therapeutic development. This guide provides a comprehensive overview of the current understanding of 5F6MI's mechanism of action, focusing primarily on its anticancer properties. We will explore its role in inducing apoptosis via the mitochondrial pathway, its potential as a kinase inhibitor, and the broader spectrum of its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising compound.

Introduction: The Isatin Scaffold and the Significance of Fluorination

The isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of the isatin ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

The specific derivative, 5-Fluoro-6-methylisatin, leverages key chemical modifications to enhance its therapeutic potential. The introduction of a fluorine atom is a well-established strategy in drug design known to:

-

Increase metabolic stability due to the strength of the carbon-fluorine bond.

-

Enhance binding affinity to target proteins through altered electronic properties.

-

Improve membrane permeability and cellular uptake.

The combination of the 5-fluoro and 6-methyl substituents gives 5-Fluoro-6-methylisatin a distinct activity profile compared to the parent isatin molecule or other derivatives.

Primary Mechanism of Action: Induction of Apoptosis in Cancer Cells

The principal anticancer effect of 5-Fluoro-6-methylisatin is its ability to induce programmed cell death, or apoptosis.[2] Research indicates that this process is mediated primarily through the intrinsic, or mitochondrial, pathway. This mechanism involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

Key molecular events in this pathway include:

-

Upregulation of BAX: 5F6MI treatment leads to an increased expression of the BAX protein, a pro-apoptotic member of the Bcl-2 family. BAX translocates to the mitochondria, where it promotes the release of cytochrome c.

-

Activation of Caspase-3: The release of cytochrome c initiates a signaling cascade that culminates in the activation of effector caspases, most notably caspase-3.[3][4] Caspase-3 is a critical executioner of apoptosis, responsible for cleaving numerous cellular substrates, which leads to the characteristic morphological changes of cell death.[5][6]

Evidence for this mechanism is supported by studies showing potent activity against various cancer cell lines. For instance, in MCF-7 breast cancer cells, 5-Fluoro-6-methylisatin has demonstrated a half-maximal inhibitory concentration (IC50) lower than that of the standard chemotherapeutic agent doxorubicin.

Potential Molecular Target: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Beyond inducing the apoptotic cascade, the isatin scaffold is a well-documented inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[7][8][9] Overexpression of CDKs is a hallmark of many cancers, making them a prime therapeutic target.[8]

While direct inhibition by 5-Fluoro-6-methylisatin requires further specific validation, studies on structurally similar compounds, such as 5-methylisatin derivatives, strongly suggest that it may act as a competitive inhibitor at the ATP-binding site of CDK2.[7][10] This inhibition would lead to cell cycle arrest and, ultimately, apoptosis.[7]

Key interactions for isatin-based CDK2 inhibitors typically involve:

-

Hydrogen Bonding: Formation of hydrogen bonds with key amino acid residues in the kinase hinge region, such as GLU81 and LEU83.

-

Hydrophobic Interactions: The isatin core fits into a hydrophobic pocket defined by residues like PHE80 and ILE10.

Inhibition of CDK2 by 5F6MI would represent a complementary mechanism to its direct induction of the BAX/caspase-3 pathway, providing a multi-pronged attack on cancer cell proliferation and survival.

Other Biological Activities